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molecular formula C7H2F6N2O2 B065991 2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid CAS No. 188781-46-6

2,4-bis(trifluoromethyl)pyrimidine-5-carboxylic Acid

Cat. No. B065991
M. Wt: 260.09 g/mol
InChI Key: RUHKDOFTFCXTBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811428

Procedure details

A solution of ethyl-2,4-bis(trifluoromethyl)pyrimidine-5-carboxylate (5.0 g, 17 mmol) and NaOH (0.72 g, 18 mmol) in EtOH (20 mL) and H2O (50 mL) was stirred at room temperature for 1 h. The solution was acidified (HCl) and the resulting solid was filtered and dried to give 2,4-bis (trifluoromethyl)-pyrimidine-5-carboxylic acid (1.5 g, 25%), m.p. 59° C., 1HNMR (DMSO-d6) δ 9.62 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0.72 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([C:16]([F:19])([F:18])[F:17])=[N:8][C:9]([C:12]([F:15])([F:14])[F:13])=[N:10][CH:11]=1)=[O:5])C.[OH-].[Na+].Cl>CCO.O>[F:15][C:12]([F:13])([F:14])[C:9]1[N:8]=[C:7]([C:16]([F:19])([F:18])[F:17])[C:6]([C:4]([OH:5])=[O:3])=[CH:11][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C(F)(F)F)C(F)(F)F
Name
Quantity
0.72 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC=C(C(=N1)C(F)(F)F)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 33.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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